N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- Position 1: A methyl group.
- Position 4: An N-linked 4-chloro-2-methylphenyl group.
- Position 6: A 4-phenylpiperazinyl moiety.
Properties
Molecular Formula |
C23H24ClN7 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24ClN7/c1-16-14-17(24)8-9-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-12-10-30(11-13-31)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28) |
InChI Key |
HBSMIRXDDXZKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazole and Pyrimidine Precursors
The core structure is typically formed via cyclocondensation reactions. For example:
-
Pyrazole-4-carbonitrile derivatives react with urea or guanidine under acidic or basic conditions to form fused pyrazolo[3,4-d]pyrimidines.
-
Chlorination agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are used to introduce halogen substituents at specific positions.
Example Reaction Pathway:
-
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from phenylhydrazine and malononitrile.
-
Step 2: Hydrolysis to form carboxamide intermediates.
-
Step 3: Cyclization with urea to yield 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione.
-
Step 4: Chlorination with POCl₃/PCl₅ to produce 4,6-dichloro derivatives.
Functionalization with 4-Chloro-2-Methylphenyl Group
The 4-chloro-2-methylphenyl moiety is introduced via nucleophilic aromatic substitution or coupling reactions.
Nucleophilic Substitution at the 4-Position
The chlorine atom on the pyrazolo[3,4-d]pyrimidine core is replaced by the 4-chloro-2-methylphenylamine group:
-
Reagents: 4-Chloro-2-methylphenylamine, base (e.g., cesium carbonate), solvent (e.g., DMF).
Example Reaction:
Introduction of 4-Phenylpiperazin-1-Yl Group
The phenylpiperazine moiety is added through aminolysis or alkylation at the 6-position.
Alkylation with 4-Phenylpiperazine
The 6-position chlorine is displaced by 4-phenylpiperazine:
-
Reagents: 4-Phenylpiperazine, base (e.g., K₂CO₃), solvent (e.g., DMA).
Example Reaction:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and catalysts.
Solvent and Base Selection
Temperature and Time
-
Higher Temperatures (100°C): Increase reaction rates but may reduce selectivity.
-
Prolonged Heating (10–16h): Ensures completion but risks side reactions.
Comparative Analysis of Synthetic Routes
The table below summarizes key synthetic routes, highlighting their advantages and limitations:
| Route | Reagents/Conditions | Yield | Purity | Challenges |
|---|---|---|---|---|
| Cesium Carbonate in DMF | Cs₂CO₃, DMF, 80°C, 16h, N₂ | 30% | High | Low yield |
| Potassium Carbonate in DMA | K₂CO₃, DMA, 100°C, 10h | 26.9g | Moderate | Limited scalability |
| Palladium-Catalyzed Coupling | Pd(PPh₃)₄, dioxane/H₂O, 100°C | 59% | High | Costly catalysts |
Purification and Characterization
Post-reaction purification involves:
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been primarily studied for its anticancer properties. It inhibits key enzymes involved in tumor growth and has shown effectiveness against various cancer cell lines. The compound's unique structure enhances its selectivity and potency against specific biological targets .
Case Studies:
- In vitro Studies:
- Table of Anticancer Activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | NCI-H460 (lung cancer) | 42.30 |
| This compound | TBD | TBD |
Neuropharmacological Applications
Potential in Treating Mental Disorders:
The compound is also being explored for its neuropharmacological properties, particularly in the treatment of schizophrenia and depression. The piperazine ring is known for its interaction with neurotransmitter systems, which may contribute to anxiolytic and antidepressant effects .
Research Findings:
Studies have indicated that derivatives similar to this compound can promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases .
Summary of Findings
This compound represents a promising candidate for further research in both oncology and neuropharmacology due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946288-21-7)
- Structural Differences :
- Position 1 : Phenyl group (vs. methyl in the target compound).
- Position 4 : 3,4-Dimethylphenyl (vs. 4-chloro-2-methylphenyl).
- Impact :
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5)
- Structural Differences :
- Position 6 : 4-Benzylpiperazinyl (vs. 4-phenylpiperazinyl).
- Position 4 : 3-Chloro-4-methoxyphenyl (vs. 4-chloro-2-methylphenyl).
- Methoxy and chloro substituents on the phenyl ring may modulate electronic properties and hydrogen bonding .
N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946289-20-9)
- Structural Differences :
- Position 1 : Phenyl (vs. methyl).
- Position 6 : 4-Methylpiperazinyl (vs. 4-phenylpiperazinyl).
- The 4-chlorophenyl group lacks the 2-methyl substitution, reducing steric hindrance .
Physicochemical Comparison
*Calculated based on structural analysis.
Biological Activity
N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C23H24ClN7
- Molecular Weight : 433.94 g/mol
- CAS Number : 887467-51-8
The compound features a complex structure with a fused bicyclic system that includes nitrogen atoms, contributing to its unique chemical properties. The presence of a chloro group, methyl group, and a phenylpiperazine moiety enhances its selectivity and potency against specific biological targets .
Anticancer Potential
This compound has been primarily investigated for its anticancer properties. Research indicates that this compound inhibits key enzymes involved in tumor growth, making it a candidate for cancer therapy.
Key Findings :
- Inhibition of Tumor Growth : The compound has shown efficacy in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity.
- Mechanism of Action : It is believed to act by inhibiting cell cycle progression and inducing apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition .
Neuropharmacological Effects
In addition to its anticancer activity, this compound has been explored for its neuropharmacological properties. It may have applications in treating disorders such as schizophrenia and depression due to its ability to modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Biological Activity | Cell Line | IC50 Value |
|---|---|---|---|
| Bouabdallah et al. (2022) | Anticancer | MCF7 | 3.79 µM |
| Huang et al. (2022) | CDK2 Inhibition | MCF7 | 0.98 µM |
| Kumar et al. (2022) | Cytotoxicity | HCT116 | 0.39 µM |
These findings suggest that this compound exhibits promising biological activity across different therapeutic areas.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:
- Piperazine coupling : Reacting the pyrimidine core with 4-phenylpiperazine under nucleophilic substitution conditions (e.g., DMF as solvent, 80–100°C) .
- Chlorophenyl substitution : Introducing the 4-chloro-2-methylphenyl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .
Q. How is structural characterization performed to confirm the compound’s identity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine ring integration .
- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 515.2) .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine coupling step?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for cross-coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .
Q. How do structural modifications (e.g., substituents on the piperazine ring) impact biological activity?
- Methodological Answer :
- SAR studies : Replace the phenyl group on piperazine with fluorophenyl or trifluoromethyl groups to assess changes in kinase inhibition (e.g., JAK2/STAT3 pathways) .
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ values. Fluorinated analogs show 3–5× higher potency due to enhanced lipophilicity .
Q. What in silico strategies are recommended to predict pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID 2E8) .
- ADMET prediction : SwissADME or pkCSM to estimate logP (2.8–3.5), CYP450 inhibition, and bioavailability. The compound’s trifluoromethyl group may improve blood-brain barrier penetration .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide analog design .
Data Contradiction Analysis
Q. Why do biological activity results vary between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic stability : In vivo oxidation of the piperazine ring (e.g., CYP3A4-mediated N-dealkylation) reduces efficacy. Use liver microsome assays to identify vulnerable sites .
- Solubility limitations : Poor aqueous solubility (<10 µg/mL) may limit bioavailability. Formulate with PEG-400 or cyclodextrin to enhance dissolution .
Key Research Gaps
- Crystallographic data : Only limited analogs (e.g., polymorphs of chlorophenyl derivatives) have resolved crystal structures, complicating SAR interpretations .
- Toxicology : Chronic toxicity profiles (e.g., hepatotoxicity) remain uncharacterized; prioritize 28-day rodent studies with histopathological analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
